1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-carbonsäure

Übersicht

Beschreibung

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterieller Wirkstoff

Diese Verbindung wurde auf ihr Potenzial als antibakterieller Wirkstoff untersucht. Der Pyridin-3-yl-Rest zeigte, wenn er in bestimmte Strukturen wie Imidazole eingebaut wurde, Wirksamkeit gegen eine Reihe von mikrobiellen Stämmen. So wurden beispielsweise Derivate dieser Verbindung gegen Bakterien wie Staphylococcus aureus, Bacillus subtilis und Escherichia coli getestet, wobei Referenzmedikamente wie Ciprofloxacin zum Vergleich herangezogen wurden .

Krebsforschung

Im Bereich der Onkologie wurden Verbindungen mit den Pyridin-3-yl- und Pyrazolstrukturen zur Synthese von Tyrosinkinaseinhibitoren verwendet. Diese Inhibitoren, wie Nilotinib und Imatinib, spielen eine wichtige Rolle bei der Behandlung bestimmter Krebsarten, einschließlich chronischer myeloischer Leukämie .

Biologische Aktivität

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

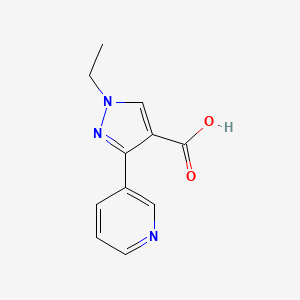

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid features a pyrazole ring with an ethyl group at the 1-position, a pyridin-3-yl group at the 3-position, and a carboxylic acid group at the 4-position. The synthesis typically involves the reaction of ethyl hydrazinecarboxylate with pyridine derivatives, followed by cyclization to form the pyrazole ring. This synthetic route can be optimized for industrial production using continuous flow reactors and efficient catalysts to enhance yield and purity .

Biological Activity Overview

The biological activity of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid has been investigated in various studies, revealing its potential as an antimicrobial , anticancer , and anti-inflammatory agent. The pyrazole scaffold is known for its ability to interact with multiple biological targets, contributing to its diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. This compound has shown promising results against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 | |

| Liver Cancer | HepG2 | 15.0 | |

| Lung Cancer | A549 | 10.0 | |

| Colorectal Cancer | HCT116 | 8.0 |

These findings suggest that the compound can inhibit cell proliferation effectively across different cancer types.

The mechanism through which 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid exerts its anticancer effects involves several pathways:

- Inhibition of Key Enzymes : It may inhibit enzymes such as topoisomerase II and EGFR, which are crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : It can cause arrest in specific phases of the cell cycle, preventing cancer cells from dividing .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial effects against various bacterial strains and anti-inflammatory properties in preclinical models. For instance:

Case Studies

A study conducted on a series of pyrazole derivatives, including 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, assessed their cytotoxicity against multiple cancer cell lines. The results indicated that modifications on the pyrazole structure significantly influenced their biological activity, suggesting that further optimization could enhance efficacy against specific cancers .

Eigenschaften

IUPAC Name |

1-ethyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-14-7-9(11(15)16)10(13-14)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMKSJUOYXYJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.